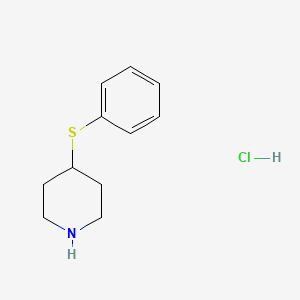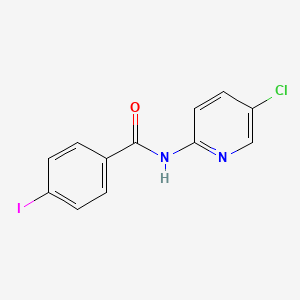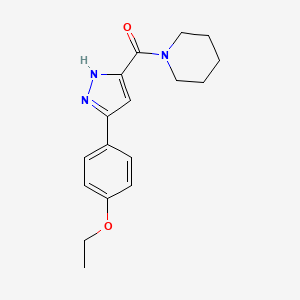
(3-(4-Etoxi fenil)-1H-pirazol-5-il)(piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a synthetic organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a piperidinyl methanone moiety
Aplicaciones Científicas De Investigación
(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.
Attachment of Piperidinyl Methanone Moiety: The final step involves the formation of the piperidinyl methanone moiety, which can be achieved through reductive amination or acylation reactions using piperidine and suitable acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparación Con Compuestos Similares
Similar Compounds
(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: A closely related compound with similar structural features.
(4-Methoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: Another analog with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: A compound with a chloro substituent on the phenyl ring.
Uniqueness
(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence the compound’s lipophilicity, electronic properties, and overall pharmacokinetic profile .
Propiedades
IUPAC Name |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRRIHKQCFGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)
![4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2534724.png)
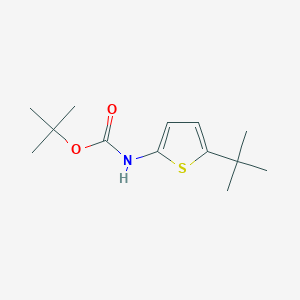
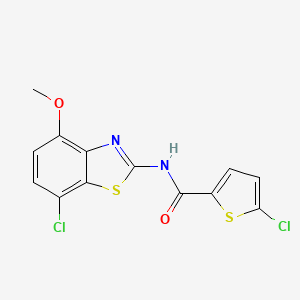
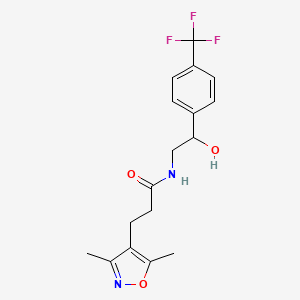

![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)
![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)
![N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2534735.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)
